molecular formula C9H8F4O2 B8204110 1-Fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene

1-Fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene

Cat. No.: B8204110
M. Wt: 224.15 g/mol
InChI Key: OPIWTRKXAIQVIW-UHFFFAOYSA-N
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Description

1-Fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8F4O2 This compound is characterized by the presence of a fluorine atom, a methoxymethoxy group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-Fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nucleophilic Substitution: A fluorine atom is introduced to the benzene ring through a nucleophilic substitution reaction.

    Methoxymethoxy Group Addition: The methoxymethoxy group is added using a methoxymethyl chloride reagent under basic conditions.

    Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of oxygen-containing groups.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where the fluorine or methoxymethoxy groups are replaced by other functional groups.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 1-Fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The methoxymethoxy and trifluoromethyl groups contribute to the compound’s lipophilicity and ability to penetrate cell membranes, facilitating its biological activity.

Comparison with Similar Compounds

1-Fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

    1-Fluoro-2-(methoxymethoxy)-4-(trifluoromethyl)benzene: This compound has a similar structure but with the trifluoromethyl group in a different position, leading to different chemical and biological properties.

    1-Fluoro-2-(trifluoromethoxy)benzene: Lacks the methoxymethoxy group, resulting in different reactivity and applications.

    1-Fluoro-2-methoxy-4-methyl-5-(trifluoromethyl)benzene:

Properties

IUPAC Name

1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O2/c1-14-5-15-8-6(9(11,12)13)3-2-4-7(8)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIWTRKXAIQVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC=C1F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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